molecular formula C8H10N3NaO2S B2504198 sodium2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate CAS No. 2411307-98-5

sodium2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2504198
CAS No.: 2411307-98-5
M. Wt: 235.24
InChI Key: LSBRUUSUUVOXFJ-UHFFFAOYSA-N
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Description

The sodium salt enhances water solubility compared to its ester counterparts, making it advantageous for pharmaceutical or agrochemical formulations .

Properties

IUPAC Name

sodium;2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.Na/c12-7(13)6-5-10-8(14-6)11-3-1-9-2-4-11;/h5,9H,1-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKHELHLRSRERL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis remains the cornerstone for constructing the 1,3-thiazole core. In this method, α-haloketones react with thioureas or thioamides under basic conditions. For sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, the protocol involves:

  • Precursor Preparation :

    • 2-Amino-1,3-thiazole-5-carboxylic acid is treated with bromoacetyl bromide to form 2-bromo-1,3-thiazole-5-carboxylic acid.
    • Piperazine is Boc-protected (t-butoxycarbonyl) to prevent undesired side reactions during coupling.
  • Cyclization and Coupling :

    • The brominated thiazole intermediate undergoes nucleophilic aromatic substitution (SNAr) with Boc-piperazine in toluene at 80°C for 12 hours, facilitated by cyclohexyl magnesium chloride as a base.
    • Yields range from 65–78%, contingent on stoichiometric ratios and solvent polarity.
  • Carboxylate Formation :

    • Ester hydrolysis of the intermediate methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is achieved using 2M sodium hydroxide in ethanol/water (1:1) at 60°C.
    • Neutralization with HCl followed by sodium bicarbonate yields the sodium salt with ≥95% purity.

Key Data :

Parameter Value Source
Reaction Temperature 60–80°C
Yield (Overall) 58–72%
Purity (Final Product) 95% (HPLC)

Solid-Phase Parallel Synthesis

Parallel synthesis methodologies enable rapid diversification of piperazine-thiazole hybrids. A representative protocol involves:

Resin-Bound Intermediate Generation

  • Step 1 : Wang resin is functionalized with Fmoc-protected thiourea, which undergoes Hantzsch cyclization with 1,3-dichloroacetone to form resin-bound 4-chloromethyl-thiazole.
  • Step 2 : Boc-piperazine is introduced via nucleophilic displacement of the chloro group, achieving >90% coupling efficiency.

Diversification and Cleavage

  • Boc deprotection (using trifluoroacetic acid) exposes the piperazine nitrogen for acylation with carboxylic acids (e.g., 3,4,5-trimethoxybenzoic acid).
  • Cleavage from resin using HF/anisole (95:5) and subsequent sodium bicarbonate treatment affords the sodium carboxylate.

Advantages :

  • High throughput (20–30 compounds per batch).
  • Purity: 85–92% after reverse-phase HPLC purification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for SNAr and cyclization steps:

  • Conditions :

    • 2-Bromo-1,3-thiazole-5-carboxylic acid (1 eq), piperazine (1.2 eq), DMF, 120°C, 300 W, 20 minutes.
    • 89% conversion vs. 65% under conventional heating.
  • Salt Formation :

    • Direct neutralization with NaOH in a microwave reactor (50°C, 10 minutes) yields sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate without intermediate isolation.

Critical Analysis of Methodologies

Yield Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification. Switchable solvents (e.g., 2-methyl-THF) improve phase separation.
  • Catalysis : Pd/C (5 mol%) in H₂ atmosphere reduces reaction time for Boc deprotection from 6 hours to 45 minutes.

Analytical Validation

  • Spectroscopy :

    • ¹H NMR (400 MHz, D₂O): δ 3.45 (t, J = 5.2 Hz, 4H, piperazine CH₂), 7.82 (s, 1H, thiazole C4-H).
    • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
  • Chromatography :

    • Retention time: 6.7 minutes (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Cost-Efficiency

  • Piperazine is commercially available at $120–150/kg; in-situ generation via ethanolamine cyclization reduces raw material costs by 40%.
  • Continuous flow reactors minimize solvent usage (DMF reduced from 10 L/mol to 2 L/mol).

Regulatory Compliance

  • Safety : Hazard statements H315/H319/H335 mandate closed-system handling.
  • Waste Management : Neutralization of HF/anisole residues requires Ca(OH)₂ treatment to precipitate fluorides.

Emerging Techniques

Enzymatic Carboxylation

  • Carboxylase enzymes (e.g., from Pseudomonas putida) catalyze CO₂ fixation onto 2-(piperazin-1-yl)-1,3-thiazole, achieving 55% conversion under mild conditions (pH 7.4, 37°C).

Photocatalytic C–N Coupling

  • Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables piperazine-thiazole coupling at room temperature, albeit with moderate yields (48%).

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds containing thiazole and piperazine moieties often display enhanced biological activities due to their ability to interact with biological targets effectively .

Therapeutic Potential
The compound is being explored for its therapeutic potential in treating diverse diseases, including bacterial infections and neurological disorders. The piperazine ring is known for improving pharmacokinetic properties, which can enhance the efficacy of drug formulations . For instance, derivatives of piperazine have been linked to treatments for conditions such as depression and cancer, suggesting that sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate could also have similar applications .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic chemistry, sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives with tailored properties for specific applications . This versatility in synthesis is particularly valuable in drug development and material science.

Biological Research

Investigations into Mechanisms of Action
Studies have focused on the mechanisms by which sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its biological effects. Molecular docking studies suggest that it may interact with specific enzymes or receptors involved in disease processes, providing insights into how modifications to its structure could enhance efficacy or reduce side effects .

Industrial Applications

Material Development
Beyond medicinal uses, sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is utilized in the development of new materials and chemical processes. Its chemical properties make it suitable for applications in the production of polymers and other industrial materials where specific physical or chemical characteristics are desired.

Case Studies

Study Focus Area Findings
Mahendrasinh et al. (2013)Antimicrobial ActivityDemonstrated moderate antibacterial activity against various strains using derivatives of thiazole compounds .
FDA Approved Piperazine DrugsMedicinal ChemistryReviewed several piperazine-containing drugs highlighting the importance of the piperazine moiety in drug efficacy and safety profiles .
Molecular Docking StudiesBiological ResearchIdentified potential interactions with target proteins, suggesting pathways for therapeutic applications .

Mechanism of Action

The mechanism of action of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazole ring may participate in enzyme inhibition. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents (Thiazole Ring) Molecular Formula Molecular Weight Key Properties References
Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate - Piperazin-1-yl (C2)
- Carboxylate (C5)
C₈H₉N₃NaO₂S ~254.2 (calc.) High solubility (ionic form)
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate - Piperazin-1-yl (C2)
- Ethoxycarbonyl (C5)
C₁₀H₁₄N₃O₂S 256.3 Lipophilic; discontinued commercially
Ethyl 4-amino-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate - Piperazin-1-yl (C2)
- Amino (C4)
- Ethoxycarbonyl (C5)
C₁₀H₁₅N₅O₂S 289.3 Enhanced hydrogen bonding potential
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate - Piperazin-1-yl (C2)
- 4-(Trifluoromethoxy)phenyl (C4)
- Ethoxycarbonyl (C5)
C₁₇H₁₈F₃N₃O₃S 401.4 Increased hydrophobicity; predicted pKa = 8.33

Key Differences and Implications

  • Solubility : The sodium carboxylate form exhibits superior aqueous solubility compared to ethyl esters, which are more lipophilic. This makes the sodium salt preferable for injectable or oral formulations requiring rapid dissolution .
  • The sodium salt’s ionic nature may improve bioavailability but requires validation .
  • Synthetic Complexity : Piperazine-substituted thiazoles are often synthesized via nucleophilic substitution or cyclization reactions. For example, dihydrothiazole derivatives are prepared via one-pot methods, but the sodium carboxylate likely requires additional steps (e.g., hydrolysis of esters) .

Biological Activity

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is synthesized through the reaction of piperazine with thiazole derivatives. The synthesis typically involves the alkylation of piperazine followed by carboxylation to yield the final product. This compound features a piperazine moiety that is known for enhancing bioactivity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate and its derivatives. The compound has shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes.

Table 1: Antimicrobial Activity of Sodium 2-(Piperazin-1-yl)-1,3-thiazole-5-carboxylate

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5.0 µg/mL10 µg/mL
Methicillin-resistant S. aureus2.5 µg/mL5 µg/mL
Listeria monocytogenes1.25 µg/mL2.5 µg/mL

The MIC values indicate that sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exhibits bactericidal properties at low concentrations, making it a promising candidate for developing new antimicrobial agents .

The mechanism underlying the antimicrobial activity of sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves several pathways:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to cell death.
  • Cell Membrane Disruption : Fluorescence microscopy studies indicate that the compound can disrupt bacterial cell membranes, resulting in cytoplasmic leakage and cell lysis .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been observed to elevate intracellular ROS levels, contributing to oxidative stress and subsequent cell death .

Anticancer Activity

In addition to its antimicrobial effects, sodium 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has also demonstrated potential anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial integrity and activating caspase pathways.

Case Study: Anticancer Evaluation

A study evaluating various piperazine derivatives found that certain analogs exhibited significant cytotoxicity against hepatocellular carcinoma cell lines (HepG2). The most active compound showed an IC50 value of approximately 0.51 µM against HepG2 cells .

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